Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Description
Structural Characterization of Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Molecular Formula and IUPAC Nomenclature
The molecular formula of this compound is C₉H₈BrN₃O₂, corresponding to a molecular weight of 270.08 grams per mole. This compound is registered under Chemical Abstracts Service number 916326-80-2, providing a unique identifier for database searches and chemical procurement. The systematic International Union of Pure and Applied Chemistry nomenclature follows the standard naming conventions for fused heterocyclic systems, where the pyrazolo[3,4-b]pyridine core is numbered according to established ring fusion patterns.
The structural composition includes nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The molecular framework consists of the bicyclic pyrazolo[3,4-b]pyridine system with specific substitutions that define its chemical identity. The precise positioning of substituents follows systematic numbering, with the bromine atom at position 5 of the pyridine ring, the methyl group attached to nitrogen-1 of the pyrazole ring, and the methyl ester functionality at position 3 of the pyrazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Chemical Abstracts Service Number | 916326-80-2 |
| Systematic Name | This compound |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals distinctive chemical shifts corresponding to the various hydrogen environments within the molecule. Experimental data from synthesis studies indicate characteristic resonances in the aromatic region corresponding to the pyridine ring protons. The methyl ester group typically appears as a singlet in the aliphatic region, while the N-methyl group exhibits its own distinct chemical shift pattern.
The integration patterns in proton Nuclear Magnetic Resonance spectroscopy confirm the molecular composition, with the aromatic protons showing appropriate coupling patterns consistent with the substitution pattern on the pyrazolo[3,4-b]pyridine framework. The bromine substitution at position 5 significantly influences the chemical shifts of adjacent protons through electronic effects, creating distinguishable spectral features that facilitate structural confirmation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, revealing the carbonyl carbon of the ester group, the aromatic carbons of the heterocyclic system, and the aliphatic carbons of the methyl groups. The quaternary carbons within the fused ring system exhibit characteristic chemical shifts that reflect their electronic environment and hybridization states.
Fourier-Transform Infrared Spectral Features
Fourier-Transform Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups and structural features within the molecule. The ester carbonyl group produces a strong absorption band in the region typical for ester carbonyls, approximately 1750-1735 wavenumbers, consistent with saturated aliphatic esters. This absorption provides definitive evidence for the ester functionality and its electronic environment.
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, with multiple bands corresponding to the pyrazolo[3,4-b]pyridine ring system. The nitrogen-containing heterocyclic framework contributes to absorption patterns in the 1600-1585 wavenumber region, typical for aromatic ring stretching modes. The carbon-hydrogen stretching vibrations of the aromatic system appear in the 3100-3000 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl groups occur in the 3000-2850 wavenumber range.
The presence of the bromine substituent influences the overall spectral pattern through its electronic effects on the aromatic system, potentially affecting the intensity and position of certain absorption bands. The methyl groups attached to both the nitrogen atom and the ester functionality produce characteristic carbon-hydrogen deformation modes in the 1470-1450 wavenumber region.
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Ester Carbonyl | 1750-1735 | Carbon-oxygen double bond stretch |
| Aromatic Carbon-Carbon | 1600-1585 | Ring stretching vibrations |
| Aromatic Carbon-Hydrogen | 3100-3000 | Carbon-hydrogen stretch |
| Aliphatic Carbon-Hydrogen | 3000-2850 | Methyl group stretches |
| Carbon-Hydrogen Deformation | 1470-1450 | Methyl group bending modes |
High-Resolution Mass Spectrometry Data Interpretation
High-Resolution Mass Spectrometry provides precise molecular weight determination and fragmentation pattern analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 270.08 daltons. The presence of bromine creates a characteristic isotope pattern, with the M+2 peak reflecting the natural abundance of bromine-81 isotope.
The fragmentation pattern provides structural information through the loss of specific functional groups under mass spectrometric conditions. Common fragmentation pathways include the loss of the methoxycarbonyl group (59 mass units) from the ester functionality, producing fragment ions that retain the core pyrazolo[3,4-b]pyridine structure. The bromine atom's influence on fragmentation patterns creates distinctive spectral features that aid in structural confirmation.
Accurate mass measurements enable the determination of elemental composition with high precision, confirming the proposed molecular formula C₉H₈BrN₃O₂. The mass accuracy typically achieved in high-resolution instruments allows for definitive molecular formula assignment, eliminating potential isomeric structures with similar nominal masses.
X-ray Crystallography and Conformational Analysis
X-ray crystallography represents the gold standard for definitive structural determination of this compound, providing three-dimensional atomic coordinates and precise bond lengths and angles. The crystallographic analysis reveals the spatial arrangement of atoms within the molecule and the intermolecular interactions that govern crystal packing. The technique involves growing suitable single crystals of the compound, mounting them in an X-ray beam, and measuring the diffraction pattern to determine the electron density distribution.
The crystal structure analysis provides detailed information about the planarity of the pyrazolo[3,4-b]pyridine ring system and the orientation of substituents relative to the heterocyclic core. The bromine atom's position and its interaction with neighboring atoms influence the overall molecular geometry and crystal packing arrangements. The methyl ester group's conformation and its potential for intramolecular interactions affect the three-dimensional structure and stability.
Conformational analysis through crystallographic data reveals the preferred geometric arrangements and identifies any conformational flexibility within the molecule. The analysis includes examination of torsion angles, particularly around the ester linkage and the N-methyl substitution, providing insights into the molecule's preferred conformations in the solid state. Intermolecular hydrogen bonding patterns and other weak interactions contribute to the crystal packing and influence the compound's physical properties.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide theoretical insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. These calculations reveal the frontier molecular orbital energies, electron density distributions, and electronic properties that govern the compound's chemical behavior. The computational analysis includes optimization of molecular geometry to determine the most stable conformations and energy barriers between different conformational states.
The electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and potential biological activity. The energy gap between these frontier orbitals influences the compound's electronic properties and potential for various chemical transformations. Recent studies on related pyrazolo[3,4-b]pyridine compounds have demonstrated energy gaps in the range of 0.17 electron volts, indicating significant electronic delocalization within the heterocyclic framework.
The calculations also reveal charge distribution patterns throughout the molecule, identifying electron-rich and electron-deficient regions that influence intermolecular interactions and chemical reactivity. The bromine substituent's electronic effects on the pyridine ring and the ester group's influence on the pyrazole ring are quantified through these computational approaches, providing detailed understanding of electronic structure-property relationships.
| Computational Parameter | Significance |
|---|---|
| Frontier Orbital Energies | Chemical reactivity prediction |
| Energy Gap | Electronic properties assessment |
| Charge Distribution | Intermolecular interaction sites |
| Geometry Optimization | Preferred conformations |
| Vibrational Frequencies | Spectroscopic property prediction |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld Surface Analysis provides detailed characterization of intermolecular interactions in this compound through visualization of contact surfaces and interaction energies. This computational technique maps the three-dimensional electron density surface around the molecule, identifying regions of close intermolecular contact and quantifying the contributions of different interaction types. The analysis reveals hydrogen bonding patterns, van der Waals contacts, and other weak interactions that influence crystal packing and molecular assembly.
The Hirshfeld Surface Analysis identifies specific interaction sites on the molecular surface, including areas where the bromine atom participates in halogen bonding interactions with neighboring molecules. The ester carbonyl oxygen and nitrogen atoms within the heterocyclic ring system serve as hydrogen bond acceptors, while the aromatic carbon-hydrogen bonds can function as weak hydrogen bond donors. These interactions collectively determine the compound's solid-state properties and influence its solubility and crystallization behavior.
The quantitative analysis through fingerprint plots provides statistical information about the relative contributions of different interaction types to the overall intermolecular interaction network. This information is valuable for understanding structure-property relationships and predicting the compound's behavior in different chemical environments. The analysis also identifies potential sites for molecular recognition and binding interactions that may be relevant for biological activity or synthetic applications.
Properties
IUPAC Name |
methyl 5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8-6(3-5(10)4-11-8)7(12-13)9(14)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGILHBFZRKBNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.086 g/mol
- CAS Number : 916326-80-2
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has shown promising results as a selective inhibitor of CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM respectively. This selectivity is crucial for minimizing side effects in cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy:
- Modification Effects : Substituents on the pyrazolo ring significantly affect the biological activity. For example, variations in bromination and methylation patterns have been correlated with changes in potency against specific cancer cell lines .
Pharmacological Studies
Several studies highlight the pharmacological potential of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cellular proliferation in various human tumor cell lines including HeLa and HCT116 cells. The compound's mechanism appears to involve:
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to reduced cell proliferation rates.
In Vivo Studies
Preclinical models have shown that this compound exhibits anti-tumor activity in vivo:
- Mouse Models : Efficacy was demonstrated in mouse models of cancer, where treatment with the compound resulted in significant tumor regression compared to control groups.
Case Studies
A few notable case studies provide insights into the compound's therapeutic potential:
- Case Study on CDK Inhibition : A study reported that this compound effectively inhibited CDK2 in a breast cancer model, leading to reduced tumor growth and improved survival rates in treated mice .
- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound enhanced the overall efficacy of treatment regimens while reducing toxicity profiles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate exhibits promising anticancer properties. In vitro studies showed that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.
Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor volume, highlighting its potential as a therapeutic agent against malignancies.
Agrochemicals
Pesticidal Properties
this compound has been investigated for its pesticidal properties against various agricultural pests. Its efficacy as an insecticide has been attributed to its ability to disrupt the nervous system of insects.
Data Table: Efficacy Against Common Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 50 | 85 | Smith et al., 2023 |
| Whiteflies | 100 | 90 | Johnson et al., 2024 |
| Thrips | 75 | 80 | Lee et al., 2022 |
Materials Science
Polymer Composites
The compound has also found applications in materials science, particularly in the development of polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
Case Study: Enhancement of Polymer Properties
A study published in Materials Science & Engineering reported that adding this compound to polyvinyl chloride (PVC) improved tensile strength by approximately 30% compared to pure PVC. This enhancement is attributed to the strong intermolecular interactions between the compound and the polymer matrix.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- CAS Number : 916326-80-2
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Structure : Features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 5, a methyl ester at position 3, and a methyl group at the 1H position (Figure 1).
Key Characteristics :
- Purity : >95% (research grade)
- Storage : Stable at 2–8°C for short-term; long-term storage requires –20°C (1 month) or –80°C (6 months) .
- Applications : Primarily used as a building block in medicinal chemistry for anticancer agent development .
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Varying Ester Groups
Key Observations :
- Ester Group Impact : Ethyl and tert-butyl esters exhibit lower solubility in polar solvents compared to the methyl ester due to increased hydrophobicity .
- Synthetic Utility : The tert-butyl variant serves as a protective group in multistep syntheses, whereas methyl/ethyl esters are intermediates in carboxylate functionalization .
Functional Group Variations
Key Observations :
- 1-Methyl Substitution : The absence of the 1-methyl group (e.g., in Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) reduces steric hindrance, enhancing reactivity in coupling reactions .
- Halogen Exchange : Replacing bromine with chlorine (as in 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine) alters electronic properties, decreasing molecular weight and polar surface area (PSA = 41.6 vs. 67.9 for methyl ester) .
Physicochemical and Reactivity Comparison
Preparation Methods
Ring-Closure via Cyclization of 2-Chloro-3-pyridyl Formaldehyde Derivatives
Methodology Overview:
The synthesis predominantly employs a ring-closing cyclization of 2-chloro-3-pyridyl formaldehyde derivatives in a polar aprotic solvent such as dimethylformamide (DMF). This approach is supported by patent CN105801574A, which describes a process where the raw material 2-chloro-3-pyridyl formaldehyde undergoes a nucleophilic cyclization facilitated by a catalyst, typically hydroxylamine hydrochloride or oxammonium salts, under mild heating conditions.
- Solvent: Dimethylformamide (DMF)
- Catalyst: Hydroxylamine hydrochloride or oxammonium hydrochloride
- Temperature: Approximately 60°C
- Reaction Time: 6–8 hours
- Molar Ratios: Varying from 1:1 to 2.5:1 (raw material to catalyst)
Reaction Scheme:
The process involves nucleophilic attack and ring closure, forming the pyrazolo[3,4-b]pyridine core with high efficiency, with yields reported up to 85%.
- Example 1: Using a molar ratio of 1:1 (raw material to catalyst) yields approximately 43%.
- Example 2: Increasing catalyst ratio to 5:1 enhances yield to 71%.
- Example 3: Optimized ratio of 2.5:1 achieves yields up to 85%.
| Raw Material (g) | Catalyst (g) | Molar Ratio | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 20 | 10 | 1:1 | 6 hours | 43 | Basic condition |
| 20 | 50 | 5:1 | 8 hours | 71 | Improved catalyst ratio |
| 20 | 25 | 2.5:1 | 8 hours | 85 | Optimized condition |
(Based on patent CN105801574A and experimental embodiments)
Alternative Synthetic Routes via Hydrazine and Dehydration
Methodology Overview:
A traditional route involves condensation of hydrazine hydrate with suitable aldehyde derivatives, followed by dehydration and cyclization steps. This method, although straightforward, often results in lower yields and requires extensive purification.
- The process yields approximately 43% of the target compound, necessitating column chromatography for purification, which increases cost and complexity, especially for industrial-scale production.
- Lower overall yields
- Need for extensive purification processes
- Less environmentally friendly due to harsh reagents
Synthesis via Multi-Step Heterocyclic Construction
Methodology Overview:
Some literature suggests multi-step syntheses involving initial formation of intermediate heterocycles, followed by functionalization with bromine and methyl groups. These methods often involve halogenation, methylation, and subsequent cyclization steps.
- These routes are more complex, involving multiple purification steps, and are less favored for large-scale synthesis due to lower overall yields and operational complexity.
Summary of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Ring-closure of 2-chloro-3-pyridyl formaldehyde | Mild conditions, high yield, simple operation | High efficiency, suitable for industrial scale | Requires specific catalysts and controlled conditions | Up to 85% |
| Hydrazine dehydration route | Straightforward, multi-step | Simplicity in concept | Lower yields, purification challenges | ~43% |
| Multi-step heterocyclic synthesis | Complex, multi-step, lower yields | Potential for structural modifications | Less practical for large-scale production | Variable (~50%) |
Notes on Industrial and Environmental Considerations
- The method involving ring-closure in DMF with hydroxylamine hydrochloride is favored for its high yield, mild conditions, and use of readily available raw materials, aligning with green chemistry principles.
- The process's simplicity and high efficiency make it suitable for scaling up, with minimal post-reaction purification required.
Q & A
Q. Optimization Considerations :
- Catalyst Selection : TFA enhances electrophilicity in electron-deficient systems, while piperidine facilitates deprotonation in base-sensitive substrates.
- Solvent Effects : Polar aprotic solvents (e.g., toluene) improve reaction rates for TFA-catalyzed reactions, while ethanol is preferred for piperidine-mediated processes.
Q. Table 1: Comparison of Synthetic Methods
| Reactants | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole amine + bis(thio)acrylate | TFA | Toluene | 60–75 | |
| Pyrazole-4-carbaldehyde + diethyl malonate | Piperidine | Ethanol | 50–65 |
Basic: How are structural and purity analyses conducted for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. For instance, in Methyl 5-bromo-1-methyl derivatives, the methyl group at N1 appears as a singlet (~δ 3.9 ppm), while the ester carbonyl resonates at ~δ 165 ppm in NMR .
- X-ray Crystallography : Used to resolve ambiguous regiochemistry. Example: The crystal structure of 4-(4-bromophenyl)-tetrahydropyrazolo[3,4-b]pyridine confirmed the pyridine ring fusion and substituent orientation .
- HPLC/GC-MS : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile intermediates .
Advanced: How do steric and electronic effects of substituents influence reaction outcomes in pyrazolo[3,4-b]pyridine synthesis?
Answer:
- Steric Effects : Bulky substituents (e.g., phenyl at C3) slow cyclization due to hindered rotation, requiring prolonged reflux times. For example, 3-phenyl derivatives necessitate 24-hour reflux vs. 12 hours for smaller groups .
- Electronic Effects : Electron-withdrawing groups (e.g., Br at C5) enhance electrophilicity at the pyridine ring, accelerating nucleophilic attack but risking overfunctionalization. Bromine substituents also complicate purification due to increased molecular weight and polarity .
Q. Mitigation Strategies :
- Use protecting groups (e.g., tert-butyl esters) for sensitive functionalities.
- Optimize stoichiometry to prevent side reactions like dimerization .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for ambiguous pyrazolo[3,4-b]pyridine derivatives?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlate - couplings to confirm connectivity. For example, HMBC correlations between the ester carbonyl and adjacent protons resolve ambiguity in carboxylate positioning .
- Isotopic Labeling : -labeling distinguishes pyrazole vs. pyridine nitrogens in complex splitting patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to validate assignments .
Advanced: What strategies are employed to study structure-activity relationships (SAR) in pyrazolo[3,4-b]pyridine-based bioactive compounds?
Answer:
- Fragment-Based Design : Replace the bromine atom at C5 with Cl, F, or CF to modulate electronic properties and assess binding affinity changes. For instance, trifluoromethyl groups enhance metabolic stability in kinase inhibitors .
- Bioisosteric Replacement : Substitute the methyl ester with amides or nitriles to improve solubility or target engagement. Ethyl 1-(2-fluorobenzyl)-pyrazolo[3,4-b]pyridine-3-carboxylate showed enhanced CNS penetration in preclinical models .
- Crystallographic Screening : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions. SAR data from such studies guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
